1-(1-Methyl-1H-imidazol-2-yl)ethane-1,2-diol
Description
1-(1-Methyl-1H-imidazol-2-yl)ethane-1,2-diol is an imidazole-derived compound characterized by a methyl group at the 1-position of the imidazole ring and a vicinal diol moiety on the ethane backbone. This structure confers unique physicochemical properties, such as enhanced hydrogen-bonding capacity and stereochemical flexibility, making it a versatile intermediate in organic synthesis and pharmaceutical research . Its applications span catalysis, medicinal chemistry, and materials science, driven by the interplay between the electron-rich imidazole ring and the hydrophilic diol group.
Properties
Molecular Formula |
C6H10N2O2 |
|---|---|
Molecular Weight |
142.16 g/mol |
IUPAC Name |
1-(1-methylimidazol-2-yl)ethane-1,2-diol |
InChI |
InChI=1S/C6H10N2O2/c1-8-3-2-7-6(8)5(10)4-9/h2-3,5,9-10H,4H2,1H3 |
InChI Key |
HOQKLZYQLKQXFL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C(CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1-Methyl-1H-imidazol-2-yl)ethane-1,2-diol can be synthesized through several methods. One common approach involves the reaction of 1-methyl-1H-imidazole with ethylene oxide under controlled conditions. The reaction typically requires a catalyst, such as a base, to facilitate the formation of the diol group.
Another method involves the use of 1-methyl-1H-imidazole-2-carbaldehyde as a starting material. This compound is reacted with a suitable reducing agent, such as sodium borohydride, to yield 1-(1-methyl-1H-imidazol-2-yl)ethane-1,2-diol.
Industrial Production Methods
In an industrial setting, the production of 1-(1-methyl-1H-imidazol-2-yl)ethane-1,2-diol may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalysts and reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methyl-1H-imidazol-2-yl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or other reduced derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
1-(1-Methyl-1H-imidazol-2-yl)ethane-1,2-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-imidazol-2-yl)ethane-1,2-diol involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The imidazole ring is known to interact with metal ions and other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Imidazole Substituents
2-Amino-1-(1-methyl-1H-imidazol-2-yl)ethanol
- Structure: Similar backbone but replaces one hydroxyl group with an amino group.
- Key Differences: The amino group increases nucleophilicity, enabling participation in Schiff base formation or coordination chemistry, unlike the diol’s hydrogen-bonding focus. Biological studies indicate higher antimicrobial activity in amino derivatives due to enhanced membrane penetration .
1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone
- Structure : Contains a ketone group instead of the diol and an additional methyl group at the imidazole 2-position.
- Key Differences : The ketone group reduces solubility in polar solvents but increases electrophilicity, favoring condensation reactions. This compound is less effective in metal chelation compared to the diol .
1-Methylimidazole
- Structure : Lacks the ethane-1,2-diol chain entirely.
- Key Differences : Simpler structure results in lower molecular weight and reduced hydrogen-bonding capacity. Widely used as a base or ligand in catalysis but lacks the multifunctionality of the diol derivative .
Analogs with Varied Aromatic Moieties
1-(2,4-Dichlorophenyl)ethane-1,2-diol
- Structure : Replaces the imidazole ring with a dichlorophenyl group.
- Key Differences : The electron-withdrawing chlorine atoms enhance oxidative stability and acidity (pKa ~8.5 vs. ~10.5 for the imidazole analog). This compound exhibits superior antimicrobial activity due to halogen-mediated membrane disruption .
1-(4-(Dimethylamino)phenyl)ethane-1,2-diol
- Structure: Features a dimethylaminophenyl group instead of imidazole.
- Key Differences: The electron-donating dimethylamino group increases solubility in acidic media and enables pH-dependent fluorescence, a property absent in the imidazole derivative. Applications include pH-sensitive probes in bioimaging .
Functional Group Variants
1-(1-Methyl-5-nitro-1H-imidazol-2-yl)-2-(4-bromophenyl)-ethane-1,2-diyl Diacetate (Compound 37)
- Structure : Acetylated diol with a nitroimidazole core and bromophenyl substituent.
- Key Differences : Acetylation masks hydroxyl groups, improving lipid solubility and bioavailability. The nitro group confers radiosensitizing properties, useful in anticancer therapies .
1-(1H-Indol-3-yl)-2-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]ethane-1,2-dione
- Structure: Replaces the diol with diketone and adds a piperidine-imidazolidinone moiety.
- Key Differences : The diketone group facilitates cyclization reactions, while the piperidine ring enhances binding to neurological targets, making it a candidate for CNS drug development .
Comparative Data Table
Research Findings and Mechanistic Insights
- Hydrogen-Bonding vs. Electrophilicity: The diol moiety in 1-(1-Methyl-1H-imidazol-2-yl)ethane-1,2-diol enables strong interactions with polar substrates, making it effective in asymmetric catalysis. In contrast, ketone-containing analogs (e.g., 1-(1,2-dimethylimidazol-4-yl)ethanone) prioritize electrophilic reactions like nucleophilic additions .
- Biological Activity : Methylimidazole derivatives exhibit lower cytotoxicity compared to halogenated analogs (e.g., 1-(2,4-Dichlorophenyl)ethane-1,2-diol), which disrupt microbial membranes via hydrophobic interactions .
- Synthetic Versatility : Acetylation or nitro-group incorporation (as in Compound 37) modulates solubility and reactivity, expanding applications in drug delivery and radiochemistry .
Biological Activity
1-(1-Methyl-1H-imidazol-2-yl)ethane-1,2-diol, also known by its CAS number 17334-08-6, is a compound belonging to the imidazole family, which has garnered interest due to its diverse biological activities. This article provides a detailed examination of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula for 1-(1-Methyl-1H-imidazol-2-yl)ethane-1,2-diol is . The compound features an imidazole ring that is pivotal in its biological interactions.
Antimicrobial Properties
Research indicates that imidazole derivatives exhibit significant antimicrobial activities. A study highlighted that compounds with imidazole moieties can effectively inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Potential
Imidazole derivatives have also been studied for their anticancer properties. For instance, compounds similar to 1-(1-Methyl-1H-imidazol-2-yl)ethane-1,2-diol have shown cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that these compounds could induce apoptosis in cancer cells, suggesting potential as chemotherapeutic agents.
Enzyme Inhibition
Another critical area of research is the inhibition of specific enzymes. Some studies have reported that imidazole derivatives can act as inhibitors of enzymes involved in cancer progression and inflammation. For example, they may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
Case Studies and Research Findings
The biological activity of 1-(1-Methyl-1H-imidazol-2-yl)ethane-1,2-diol can be attributed to several mechanisms:
Membrane Disruption: The imidazole ring can interact with lipid membranes, leading to increased permeability and ultimately cell death in microorganisms.
Enzyme Interaction: The compound may bind to active sites on enzymes, blocking substrate access and inhibiting their activity. This has been particularly noted in studies involving COX enzymes.
Apoptotic Pathways: By activating specific signaling pathways associated with apoptosis, the compound can lead to programmed cell death in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
